molecular formula C7H10Br2O2 B12569238 Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester CAS No. 200434-84-0

Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester

Cat. No.: B12569238
CAS No.: 200434-84-0
M. Wt: 285.96 g/mol
InChI Key: OQTQSGHUOAPHIW-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester is a chemical compound with the molecular formula C7H10Br2O2 It is a derivative of cyclopropanecarboxylic acid, where the hydrogen atoms at the 2-position are substituted with bromine atoms and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester typically involves the bromination of cyclopropanecarboxylic acid derivatives. One common method is the reaction of cyclopropanecarboxylic acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form cyclopropanecarboxylic acid derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield cyclopropanecarboxylic acid, while reduction with LiAlH4 can produce cyclopropylmethanol.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-bromo-2-methyl-, ethyl ester: Similar in structure but with a different carbon backbone.

    Cyclopropanecarboxylic acid, 2-chloro-2-(chloromethyl)-, ethyl ester: Similar but with chlorine atoms instead of bromine.

Uniqueness

Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester is unique due to the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

200434-84-0

Molecular Formula

C7H10Br2O2

Molecular Weight

285.96 g/mol

IUPAC Name

ethyl 2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H10Br2O2/c1-2-11-6(10)5-3-7(5,9)4-8/h5H,2-4H2,1H3

InChI Key

OQTQSGHUOAPHIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(CBr)Br

Origin of Product

United States

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